![molecular formula C9H9ClO3 B8587997 (S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8587997.png)
(S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral compound with a benzodioxane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-chloro-1,4-benzodioxane.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that alter cellular functions, leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,4-benzodioxane: A precursor in the synthesis of (S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
1,4-benzodioxane derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the chloro group, which imparts distinct chemical and biological properties compared to other benzodioxane derivatives.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
[(3S)-6-chloro-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m0/s1 |
InChI Key |
UAPKPWQRKCZUEU-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC(=C2)Cl)CO |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


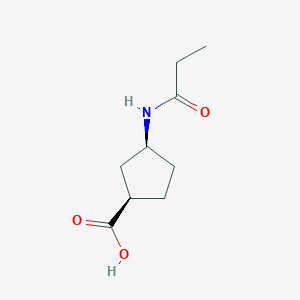
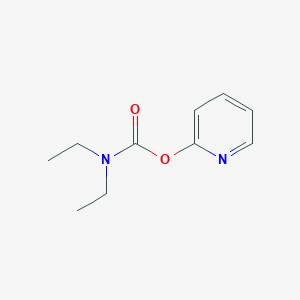
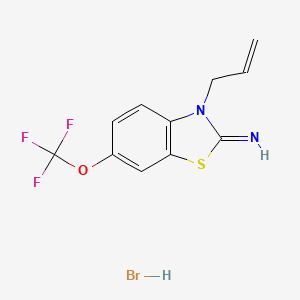
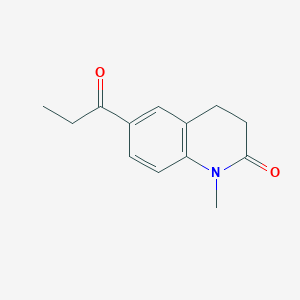
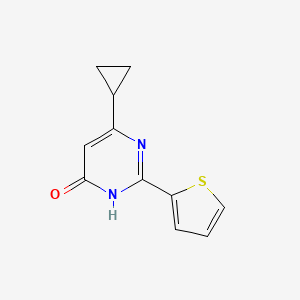
![2,4-Bis(dichloromethylene)benzo[1,3]dioxin-6-carboxamide](/img/structure/B8587940.png)
![7-[Carbamoyl(4-hydroxynonyl)amino]-2-methylheptanoic acid](/img/structure/B8587944.png)
![1-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B8587952.png)
![[3-(2-Hydroxyethoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B8587960.png)
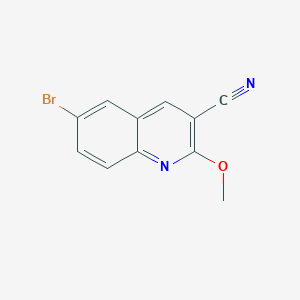
![1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene](/img/structure/B8587990.png)
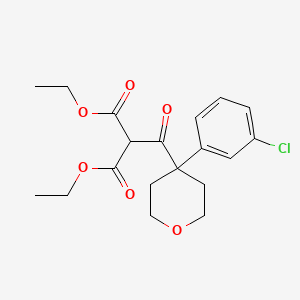
![1-[N-(prop-2-yl)sulphamoyl]-3-hydroxybenzene](/img/structure/B8588007.png)
![2-[(2-Methoxyphenoxy)methyl]morpholine](/img/structure/B8588021.png)
